(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCIFPMXTAEUMX-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichloroaniline and furan-2-carbaldehyde.
Formation of Enamine: The 3,4-dichloroaniline is reacted with furan-2-carbaldehyde in the presence of a base such as pyridine to form the corresponding enamine.
Amidation: The enamine is then subjected to amidation using an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amide.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide exhibit significant anticancer properties. The National Cancer Institute (NCI) has evaluated various derivatives for their ability to inhibit tumor cell growth.
Case Study: Antitumor Efficacy
In a study assessing the compound's antitumor activity, it was found to inhibit cell proliferation across multiple cancer cell lines with a mean GI50 value indicating effective cytotoxicity. This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antioxidant Properties
The antioxidant capacity of this compound has been explored in vitro, revealing its potential to scavenge free radicals and mitigate oxidative stress. This property is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders.
Research Findings
Preliminary research demonstrated that the compound could reduce oxidative damage in cellular models, indicating its potential therapeutic implications in conditions characterized by oxidative stress.
Anti-inflammatory Effects
Compounds with similar structural frameworks have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This positions This compound as a candidate for further investigation in inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Inhibits tumor cell growth |
| Antioxidant | Reduces oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Nicotinic Acetylcholine Receptor Modulation
Research has suggested that similar compounds may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurological processes and offering therapeutic avenues for anxiety and depression.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. Detailed studies on its molecular pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Anilide Ring
- Chlorination Patterns: Compounds with 3,4-dichlorophenyl groups (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j)) exhibit broader-spectrum antibacterial activity compared to mono-chlorinated analogs. For example, 3,4-dichlorocinnamanilides showed submicromolar MIC values (0.15–5.57 µM) against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), outperforming 4-chloro derivatives . The target compound’s 3,4-dichlorophenyl group aligns with this trend, suggesting potent activity against gram-positive bacteria.
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) substituents (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) enhance lipophilicity (log K ≈ 5.2) and antibacterial efficacy but increase cytotoxicity (IC₅₀ < 10 µM in serum-free media) .
Propenamide Modifications
- Heterocyclic vs. Phenyl Groups: Replacing phenyl with furan-2-yl (as in the target compound) introduces an oxygen heteroatom, which may improve solubility and alter binding kinetics. For example, non-chlorinated furan derivatives (e.g., (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide) showed antifungal activity (MIC = 16.58 µM against Bipolaris sorokiniana) . However, chlorinated phenyl groups (e.g., 3,4-dichlorophenyl) generally confer stronger antibacterial activity than heterocycles, as seen in the superior MIC values of 3,4-dichlorocinnamanilides against mycobacteria .
Antimicrobial Activity
Key Findings
*Predicted based on lower lipophilicity of furan vs. CF₃/Cl substituents .
Physicochemical and ADMET Properties
Lipophilicity :
Cytotoxicity :
- Compounds with high log K (e.g., 2q, IC₅₀ = 5–10 µM) show serum-dependent toxicity, whereas less lipophilic analogs (e.g., 2j, IC₅₀ > 10 µM) are safer .
Biological Activity
(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known by its CAS number 15341-92-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dichlorophenyl group and a furan ring, which are significant for its interaction with biological targets. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by:
- Dichlorophenyl group : Enhances reactivity and potential biological interactions.
- Furan ring : Provides additional sites for chemical modification.
The mechanism of action of this compound involves its binding to specific molecular targets, potentially leading to inhibition or activation of certain enzymes or receptors. The interactions may modulate various signaling pathways, contributing to its biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast and colon cancer cells. The results indicate that:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HT-29 (Colon Cancer) | 6.5 |
These results highlight the potential of this compound as a lead in cancer therapy.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the mechanisms and effectiveness of this compound:
-
Study on Antiproliferative Effects :
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of compounds structurally similar to this compound. The study found that modifications to the furan ring significantly influenced activity against breast cancer cell lines. -
Mechanistic Insights :
Another research article explored the mechanism by which furan-containing compounds exert their anticancer effects through apoptosis induction in cancer cells via caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide?
- Methodology : The compound can be synthesized via condensation reactions between substituted cinnamic acid derivatives and anilines. For example, microwave-assisted synthesis (optimized for reaction time and yield) is effective for structurally similar N-arylcinnamamides. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) and coupling with 3,4-dichloroaniline under inert conditions. Purification typically involves column chromatography with solvents like ethyl acetate/hexane .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR (in DMSO-) confirm the enamide geometry (δ 6.5–7.8 ppm for furan protons, δ 160–165 ppm for carbonyl carbons). Coupling constants () verify the trans (E) configuration of the double bond .
- High-Resolution Mass Spectrometry (HR-MS) : Provides exact mass validation (e.g., calculated 308.0051 vs. experimental 308.0049) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm (C=O stretch) and 3100–3300 cm (N-H stretch) confirm the amide linkage .
Q. What initial biological screening protocols are used to evaluate its antimicrobial potential?
- Methodology :
- Minimum Inhibitory Concentration (MIC) Assays : Performed against Mycobacterium tuberculosis H37Ra and methicillin-resistant Staphylococcus aureus (MRSA) using microdilution methods. The compound showed MIC = 27.38 µM against M. tuberculosis, comparable to isoniazid .
- Time-Kill Studies : Quantify log reduction in colony-forming units (CFUs) over 8–24 hours. A >99% reduction in CFU/mL after 8 hours was observed for staphylococcal strains .
Advanced Research Questions
Q. What mechanistic insights explain its antitubercular and antibiofilm activity?
- Methodology :
- Biofilm Disruption : Assessed via crystal violet staining and confocal microscopy. The compound inhibits S. aureus biofilm formation at sub-MIC concentrations by interfering with extracellular polymeric substance (EPS) production .
- Metabolic Inhibition : MTT assays reveal a 22.65% decrease in M. tuberculosis metabolic activity, suggesting interference with redox pathways or electron transport chains .
Q. How do structural modifications (e.g., halogen substitution) affect its bioactivity?
- Structure-Activity Relationship (SAR) :
- 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl : The 3,4-dichloro substitution enhances antimycobacterial activity (MIC = 27.38 µM) compared to 3,5-dichloro derivatives, likely due to improved membrane permeability .
- Furan vs. Phenyl Substituents : Replacing the phenyl group with furan alters electron distribution, potentially affecting target binding. Comparative MIC studies against fungal pathogens (e.g., Bipolaris sorokiniana) can validate this .
Q. How should researchers address contradictions in MIC values across studies?
- Methodology :
- Standardized Protocols : Use CLSI guidelines for broth microdilution to minimize variability.
- Strain-Specific Factors : Account for differences in bacterial efflux pumps or enzyme expression (e.g., β-lactamases in MRSA). Cross-reference with cytotoxicity data (e.g., THP-1 cell viability assays) to rule out false positives from nonspecific toxicity .
Q. What methodologies evaluate its ADMET properties for therapeutic potential?
- Methodology :
- Cytotoxicity : Assessed via MTT assays on human monocytic (THP-1) cells. No significant lethality was observed at antimicrobial concentrations, indicating selectivity .
- Metabolic Stability : Use liver microsome assays to measure half-life () and cytochrome P450 interactions.
- In Vivo Toxicity : Tested on Nicotiana tabacum for phytotoxicity; no adverse effects were reported, suggesting environmental compatibility .
Q. How does the compound inhibit photosynthetic electron transport (PET) in chloroplasts?
- Methodology :
- Spinach Chloroplast Assays : Measure IC values for PET inhibition via oxygen electrode detection. The 3,4-dichlorophenyl derivative showed IC = 5.1 µM, likely targeting plastoquinone-binding sites in Photosystem II .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
